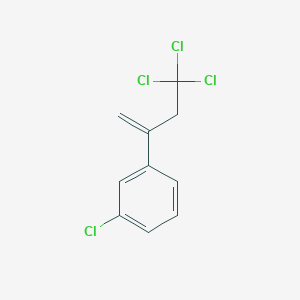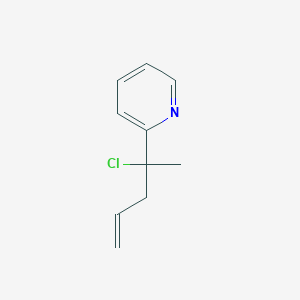
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound features a benzene ring substituted with a chloro group and a trichlorobut-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4,4,4-trichlorobut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The chloro group on the benzene ring can direct further substitutions to the ortho and para positions.
Nucleophilic Substitution: The trichlorobut-1-en-2-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond in the trichlorobut-1-en-2-yl group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can replace chlorine atoms in the trichlorobut-1-en-2-yl group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and trichlorobut-1-en-2-yl groups can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-(4,4,4-trichlorobut-1-en-2-yl)benzene
- 1-Bromo-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- 1-Chloro-3-(4,4,4-trifluorobut-1-en-2-yl)benzene
Uniqueness
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the specific positioning of the chloro and trichlorobut-1-en-2-yl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60795-29-1 |
|---|---|
Fórmula molecular |
C10H8Cl4 |
Peso molecular |
270.0 g/mol |
Nombre IUPAC |
1-chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C10H8Cl4/c1-7(6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5H,1,6H2 |
Clave InChI |
BSQAMTGWSDURRG-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)


![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)





![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

